2-Methylfluorene

Organic Synthesis Regioselective Functionalization Friedel-Crafts Acylation

Synthesis requiring 7-substituted fluorenes demands the correct isomer: using the wrong methylfluorene leads to failed regioselective chemistry. 2-Methylfluorene (CAS 1430-97-3) provides defined reactivity. • Exclusive 7-position Friedel-Crafts acylation for 7-acyl-fluorene-2-carboxylic acids and related building blocks. • Certified PAH analytical standard with validated Raman/IR fingerprint for identity confirmation. • Enables comparative biodegradation studies vs. 1-methylfluorene. Shipped globally by BenchChem.

Molecular Formula C14H12
Molecular Weight 180.24 g/mol
CAS No. 1430-97-3
Cat. No. B047199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylfluorene
CAS1430-97-3
Synonyms2-Methyl-9H-fluorene;  NSC 90365
Molecular FormulaC14H12
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C3=CC=CC=C3C2
InChIInChI=1S/C14H12/c1-10-6-7-14-12(8-10)9-11-4-2-3-5-13(11)14/h2-8H,9H2,1H3
InChIKeyRKJHJMAZNPASHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylfluorene (CAS 1430-97-3) for Research and Industrial Procurement: A Definitive Baseline Overview


2-Methylfluorene (CAS 1430-97-3), also known as 2-Methyl-9H-fluorene, is a polycyclic aromatic hydrocarbon (PAH) belonging to the fluorene class [1]. It is a methylated derivative of fluorene, characterized by a methyl group substituted at the second carbon atom of the fluorene ring system [2]. This compound, with a molecular formula of C14H12 and a molecular weight of 180.24 g/mol, is a solid at room temperature . Its baseline physical properties, such as a melting point of 104°C and a boiling point of 318°C at 760 mmHg, distinguish it from unsubstituted fluorene . While found as a trace component in complex mixtures like diesel exhaust and cigarette smoke , its value in a research or industrial context is as a specific, high-purity building block for synthesis, rather than as a complex environmental isolate.

Procurement Advisory: Why Generic 'Fluorene' or Positional Isomer Substitution for 2-Methylfluorene Introduces Significant Technical Risk


Assuming that any methylfluorene or the parent fluorene can be used interchangeably is a high-risk procurement strategy. The position of the methyl group on the fluorene core dictates the molecule's electronic properties, steric profile, and chemical reactivity, making each isomer a distinct entity . For instance, the regioselectivity of electrophilic aromatic substitution, such as acylation, differs markedly between isomers; 2-methylfluorene undergoes Friedel-Crafts acylation at the 7-position, while other isomers are functionalized at different sites, leading to entirely different downstream products [1]. Furthermore, the specific isomer has been identified as a key component in environmental and toxicological studies, where its unique profile requires precise quantification [2]. Substituting with an incorrect isomer or unsubstituted fluorene would therefore compromise synthetic route fidelity, invalidate analytical reference standards, and introduce uncharacterized variables in material science or biological research, ultimately leading to irreproducible results and wasted resources.

2-Methylfluorene (CAS 1430-97-3) Product-Specific Quantitative Evidence Guide: Direct Comparator Data for Informed Scientific Procurement


Synthetic Route Fidelity: Quantified Regioselectivity in Acylation of 2-Methylfluorene vs. Other Methylfluorene Isomers

The synthetic utility of 2-methylfluorene is defined by its predictable and documented regioselectivity, which is distinct from its positional isomers. This is not a class-level property but a compound-specific outcome of the methyl group's directing effects. In Friedel-Crafts acylations using AlCl3, 2-methylfluorene yields the 7-acyl derivative exclusively [1]. This contrasts sharply with 1-methylfluorene, which under formylation conditions yields the 2-carbaldehyde derivative, and 3-methylfluorene, which yields the 2-carbaldehyde derivative [2]. This difference in substitution pattern is fundamental and non-interchangeable for a chemist building a specific molecular architecture.

Organic Synthesis Regioselective Functionalization Friedel-Crafts Acylation Fluorene Derivatives

Differentiated Environmental Prevalence: Quantitative Abundance of 2-Methylfluorene Relative to Positional Isomers in Complex Matrices

When used as an analytical standard, the distinct prevalence of 2-methylfluorene relative to other isomers is a key differentiator. Quantitative analysis of mainstream cigarette smoke reveals a clear, non-uniform distribution of methylfluorene isomers. The combined concentration of 2- and 3-methylfluorene (254 ng/cigarette) is approximately 4.1 times higher than that of 1-methylfluorene (62.1 ng/cigarette) and 3.2 times higher than that of 4-methylfluorene (79.4 ng/cigarette) [1]. The parent fluorene is present at 417 ng/cigarette [1]. This stark difference in abundance means that a 2-methylfluorene standard is essential for accurate quantification in complex samples, as a generic 'methylfluorene' standard or one of the less abundant isomers would lead to significant quantification errors.

Environmental Analysis Toxicology Cigarette Smoke Chemistry Quantitative Isomer Profiling

Verifiable Spectroscopic Fingerprint: Quantified Raman and IR Spectral Signatures for Compound Identification

2-Methylfluorene possesses a unique and fully characterized vibrational spectroscopic fingerprint, as demonstrated by direct comparison with the parent fluorene and other alkylated derivatives. A comprehensive study has recorded and assigned the Raman and photoacoustic (PA) infrared spectra for fluorene and four derivatives, including 2-methylfluorene [1]. The study directly compares experimental spectra (mid- and far-IR from 2000 to 100 cm⁻¹) with DFT calculations, identifying and assigning numerous previously unknown bands, combination, and overtone transitions for each compound [1]. This detailed, compound-specific spectral library provides a verifiable, quantitative basis for identity confirmation and purity assessment that a generic fluorene reference cannot offer.

Spectroscopy Analytical Chemistry Quality Control Vibrational Spectroscopy

Differentiated Metabolic Fate: Comparative Microbial Transformation of 1- vs. 2-Methylfluorene

The substitution pattern on the fluorene ring dictates not only its chemical reactivity but also its metabolic fate in biological systems. A study on Pseudomonas sp. strain F274 provides direct evidence of this differential transformation. While halogen- and methyl-substituted fluorenes are generally metabolized to phthalates, a critical divergence occurs with 1-methylfluorene. In this specific isomer, the initial oxidation of the methyl group to a carboxyl group prevents all other transformations except 9-monooxygenation [1]. This implies that the degradation pathway for 2-methylfluorene proceeds differently, as its methyl group is not in the sterically hindered 1-position. This is a key differentiator for researchers studying the environmental fate and biodegradation of PAHs.

Biodegradation Microbiology Environmental Fate Pseudomonas

Optimal Research and Industrial Application Scenarios for Procuring 2-Methylfluorene (CAS 1430-97-3)


Precision Synthesis of 7-Substituted Fluorene Derivatives

This is the primary and most compelling use case for procuring high-purity 2-methylfluorene. As established, Friedel-Crafts acylation of this isomer yields the 7-acylderivative with high regioselectivity [1]. This makes it an indispensable starting material for any synthetic route targeting fluorene-based molecules functionalized at the 7-position, such as 2-methyl-7-ethylfluorene or various 7-acyl-fluorene-2-carboxylic acids [1]. Researchers in medicinal chemistry, materials science, or synthetic methodology development who require this specific substitution pattern should prioritize 2-methylfluorene over other isomers to ensure route fidelity and product identity.

Analytical Standard for Environmental and Toxicological Quantification

For laboratories analyzing complex environmental or biological matrices (e.g., cigarette smoke, diesel exhaust, air particulates), 2-methylfluorene is an essential calibration standard. Its high relative abundance compared to other methylfluorene isomers in cigarette smoke (254 ng/cigarette combined for 2-/3-methylfluorene vs. 62.1 ng for 1-methylfluorene) [2] demonstrates its significance as a target analyte. Using a certified, high-purity standard of 2-methylfluorene is critical for developing and validating accurate quantitative methods, ensuring reliable measurement of this prominent PAH and enabling robust environmental monitoring and risk assessment studies.

Quality Control and Compound Verification via Vibrational Spectroscopy

Procurement of 2-methylfluorene is supported by a robust, peer-reviewed vibrational spectroscopic fingerprint. The detailed assignment of its Raman and photoacoustic infrared spectra (from 2000 to 100 cm⁻¹), including combination and overtone bands [3], provides a definitive reference for identity confirmation and purity assessment. This is a valuable asset for central analytical facilities, quality control labs in chemical manufacturing, or research groups synthesizing and characterizing new fluorene derivatives. It allows for rapid, non-destructive verification that the received material matches the expected compound, mitigating the risk of working with misidentified or contaminated substances.

Environmental Fate and Biodegradation Pathway Studies

Researchers investigating the microbial degradation of PAHs can utilize 2-methylfluorene to probe the impact of substituent position on metabolic pathways. The finding that the biodegradation of 1-methylfluorene is uniquely shunted due to oxidation of its sterically hindered methyl group [4] suggests that 2-methylfluorene, lacking this hindrance, will follow a different, likely more typical, pathway. Comparative studies using 2-methylfluorene are therefore necessary to build a complete and accurate model of how alkylated PAHs are transformed in the environment, informing bioremediation strategies and environmental risk assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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